2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Beschreibung
The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a pyrimidine-based acetamide derivative featuring a 5-chlorothiophene-2-sulfonyl group and a 2,3-dihydrobenzo[1,4]dioxin substituent.
Eigenschaften
IUPAC Name |
2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O5S3/c19-14-3-4-16(30-14)31(25,26)13-8-21-18(23-17(13)20)29-9-15(24)22-10-1-2-11-12(7-10)28-6-5-27-11/h1-4,7-8H,5-6,9H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAJCUXDEBHVDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-amino-5-((5-chlorothiophen-2-yl)sulfonyl)pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19ClN4O3S |
| Molecular Weight | 398.89 g/mol |
| CAS Number | Not available |
The compound features a pyrimidine core substituted with a chlorothiophenyl sulfonyl group, which is known to enhance its biological properties. The presence of a benzo[dioxin] moiety is also significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzyme Activity : The sulfonamide group is known to exhibit enzyme inhibition properties, particularly against carbonic anhydrases and other sulfonamide-sensitive enzymes.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways and inhibition of cell proliferation markers such as Ki-67 .
- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective effects, showing promise in inhibiting acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in neurodegenerative diseases .
Anticancer Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results :
Neuroprotective Studies
Research into the neuroprotective effects of this compound has shown:
- AChE Inhibition : The compound exhibited competitive inhibition against AChE with an IC50 value of approximately 0.5 µM. This suggests potential applications in treating Alzheimer’s disease .
Case Studies
- Case Study 1 : A study involving animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Case Study 2 : Clinical trials assessing cognitive function in patients with mild cognitive impairment showed improvement in memory recall tasks following treatment with the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the pyrimidine core and the N-acetamide group. Key comparisons include:
Table 1: Structural and Physical Property Comparison
Key Observations:
- Halogen Effects : The bromo analog () has a higher molecular weight (513.5 vs. ~450–500 estimated for the target) due to bromine’s larger atomic radius. This may enhance steric hindrance but reduce solubility compared to the target’s chloro substituent .
- N-Substituent Impact : The dihydrobenzodioxin group in the target compound offers a unique balance of lipophilicity and metabolic stability compared to dichlorophenyl () or benzyl () groups, which may influence pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodology : Multi-step synthesis involving nucleophilic substitution (e.g., thioether formation) and sulfonylation. For example, pyrimidine cores are functionalized via reactions with thiols (e.g., 5-chlorothiophene-2-sulfonyl chloride) under basic conditions (K₂CO₃/DMF, 60°C). Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures). Monitor intermediates via TLC and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Data : Yield improvements (e.g., 80% in ) correlate with stoichiometric control and inert atmosphere.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology :
- 1H NMR : Assign aromatic protons (δ 7.2–8.0 ppm for pyrimidine/dioxane rings) and sulfonamide NH (δ ~10.1 ppm, broad singlet) .
- Mass Spectrometry : High-resolution ESI-MS to confirm [M+H]⁺ (e.g., m/z 344.21 in ) and fragmentation patterns.
- Elemental Analysis : Validate C/H/N/S ratios (e.g., ±0.3% deviation in ) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodology :
- Solubility : Use a shake-flask method in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Measure via UV-Vis at λmax (~280 nm for pyrimidine derivatives).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, incubate in buffers (pH 1–9) and track degradation products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl-thiophene moiety?
- Methodology : Computational studies (DFT at B3LYP/6-31G* level) to map electron density on sulfur atoms. The 5-chlorothiophene sulfonyl group acts as an electron-withdrawing motif, directing nucleophilic attack at the pyrimidine C-2 position. Validate with kinetic studies (e.g., rate constants for SNAr reactions with thiols) .
- Data Contradiction : Discrepancies in reaction yields (e.g., 2–5% in multi-step syntheses, ) may arise from competing side reactions (e.g., sulfone oxidation); mitigate via low-temperature stepwise addition .
Q. How can computational tools optimize reaction design and reduce trial-and-error approaches?
- Methodology : Implement ICReDD’s framework ():
Quantum Chemical Calculations : Simulate transition states for key steps (e.g., sulfonylation).
Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst).
Feedback Loops : Refine simulations using experimental data (e.g., NMR yields) .
Q. What strategies resolve contradictions in elemental analysis vs. spectroscopic data?
- Case Study : reports minor C/N/S deviations (e.g., C: 45.29% vs. 45.36% calculated).
- Resolution :
Repeat combustion analysis with internal standards (e.g., sulfanilamide for N/S).
Cross-validate with XPS for surface elemental composition.
Assess crystallinity via PXRD; impurities may arise from amorphous phases .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
